molecular formula C21H24ClF2N3O3S B2748119 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1217080-06-2

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride

Cat. No. B2748119
CAS RN: 1217080-06-2
M. Wt: 471.95
InChI Key: HNRMMIWJGWLZHR-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C21H24ClF2N3O3S and its molecular weight is 471.95. The purity is usually 95%.
BenchChem offers high-quality N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on compounds with structural similarities to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride has focused on understanding their molecular structure and the role of intermolecular interactions. For example, studies on benzothiazole derivatives have shed light on their molecular geometry, influenced by dimerization and crystal packing, which could be crucial for designing molecules with tailored properties for specific scientific applications (Karabulut et al., 2014).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their potential as corrosion inhibitors, demonstrating significant efficiency in protecting steel against corrosion in acidic environments. Such research indicates the compound's potential utility in developing new materials for corrosion protection (Hu et al., 2016).

Protecting Groups in Synthesis

The 3,4-dimethoxybenzyl moiety, as found in related compounds, has been explored for its use as a protecting group in the synthesis of thiazetidine derivatives, highlighting its utility in organic synthesis and potential applications in the development of pharmaceuticals and other organic compounds (Grunder-Klotz et al., 1991).

Electrochemical Analysis and Sensing

Studies have investigated the electrochemical behaviors of benzoxazole compounds, which are structurally similar, focusing on their applications in electrochemical sensing and analysis. This research suggests potential applications of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride in developing new electrochemical sensors and analytical methods (Zeybek et al., 2009).

Antitumor and Cytotoxic Activities

Research on benzothiazole derivatives, including studies on their synthesis and evaluation for antitumor activities, has revealed their potential as cytostatic agents against various cancer cell lines. This indicates the broader applicability of such compounds in medicinal chemistry and cancer research (Racané et al., 2006).

Fluorescent and Electrochromic Materials

Thiazolothiazole derivatives exhibiting strong fluorescence and reversible electrochromism suggest applications in developing materials for optoelectronic devices, sensors, and other photochemical applications. This highlights the compound's potential utility in material science and engineering (Woodward et al., 2017).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,4-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O3S.ClH/c1-25(2)8-5-9-26(20(27)13-6-7-16(28-3)17(10-13)29-4)21-24-19-15(23)11-14(22)12-18(19)30-21;/h6-7,10-12H,5,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRMMIWJGWLZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride

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